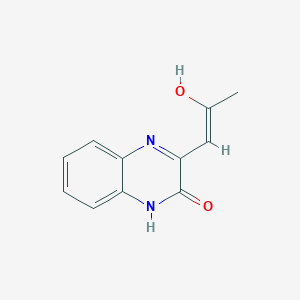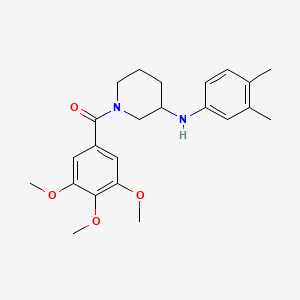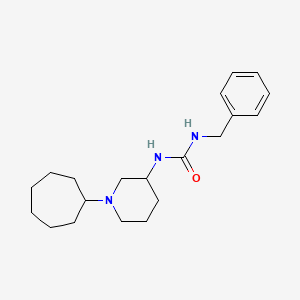
3-(2-oxopropylidene)-3,4-dihydro-2(1H)-quinoxalinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-oxopropylidene)-3,4-dihydro-2(1H)-quinoxalinone, also known as PQQ (pyrroloquinoline quinone), is a redox cofactor that plays an important role in various biological processes. It was first discovered in bacteria in 1979 and later found to be present in higher organisms, including plants and animals. PQQ has gained significant attention in recent years due to its potential therapeutic applications in various diseases.
Mecanismo De Acción
3-(2-oxopropylidene)-3,4-dihydro-2(1H)-quinoxalinone functions as a redox cofactor, which means it plays a role in the transfer of electrons in various biological processes. 3-(2-oxopropylidene)-3,4-dihydro-2(1H)-quinoxalinone has been shown to activate various signaling pathways, including the Nrf2 pathway, which is involved in the regulation of antioxidant and anti-inflammatory responses. 3-(2-oxopropylidene)-3,4-dihydro-2(1H)-quinoxalinone has also been shown to activate the PGC-1α pathway, which is involved in the regulation of mitochondrial biogenesis and energy metabolism.
Biochemical and Physiological Effects:
3-(2-oxopropylidene)-3,4-dihydro-2(1H)-quinoxalinone has been shown to have various biochemical and physiological effects, including increased mitochondrial biogenesis, improved energy metabolism, and enhanced cognitive function. 3-(2-oxopropylidene)-3,4-dihydro-2(1H)-quinoxalinone has also been shown to improve cardiovascular function, reduce inflammation, and improve insulin sensitivity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-(2-oxopropylidene)-3,4-dihydro-2(1H)-quinoxalinone in lab experiments is its ability to improve mitochondrial function and energy metabolism, which can help improve the accuracy and reliability of various assays. However, one of the limitations of using 3-(2-oxopropylidene)-3,4-dihydro-2(1H)-quinoxalinone in lab experiments is its potential to interfere with other redox cofactors and signaling pathways, which can complicate the interpretation of results.
Direcciones Futuras
There are various future directions for research on 3-(2-oxopropylidene)-3,4-dihydro-2(1H)-quinoxalinone, including the development of 3-(2-oxopropylidene)-3,4-dihydro-2(1H)-quinoxalinone-based therapies for various diseases, the identification of new signaling pathways activated by 3-(2-oxopropylidene)-3,4-dihydro-2(1H)-quinoxalinone, and the optimization of 3-(2-oxopropylidene)-3,4-dihydro-2(1H)-quinoxalinone synthesis methods. Further research is also needed to better understand the potential risks and limitations of using 3-(2-oxopropylidene)-3,4-dihydro-2(1H)-quinoxalinone in therapeutic applications.
Métodos De Síntesis
3-(2-oxopropylidene)-3,4-dihydro-2(1H)-quinoxalinone can be synthesized through various methods, including chemical synthesis, microbial synthesis, and plant synthesis. Chemical synthesis involves the use of various reagents and catalysts to produce 3-(2-oxopropylidene)-3,4-dihydro-2(1H)-quinoxalinone. Microbial synthesis involves the use of bacteria or fungi to produce 3-(2-oxopropylidene)-3,4-dihydro-2(1H)-quinoxalinone through fermentation. Plant synthesis involves the extraction of 3-(2-oxopropylidene)-3,4-dihydro-2(1H)-quinoxalinone from plants that naturally produce it.
Aplicaciones Científicas De Investigación
3-(2-oxopropylidene)-3,4-dihydro-2(1H)-quinoxalinone has been extensively studied for its potential therapeutic applications in various diseases, including neurodegenerative diseases, cardiovascular diseases, and metabolic disorders. 3-(2-oxopropylidene)-3,4-dihydro-2(1H)-quinoxalinone has been shown to have antioxidant and anti-inflammatory properties, which can help protect against oxidative stress and inflammation. 3-(2-oxopropylidene)-3,4-dihydro-2(1H)-quinoxalinone has also been shown to have neuroprotective properties, which can help protect against neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
3-[(Z)-2-hydroxyprop-1-enyl]-1H-quinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-7(14)6-10-11(15)13-9-5-3-2-4-8(9)12-10/h2-6,14H,1H3,(H,13,15)/b7-6- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJCDLTSFZSEESI-SREVYHEPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=NC2=CC=CC=C2NC1=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/C1=NC2=CC=CC=C2NC1=O)/O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[2-(1-azepanyl)-2-oxoethyl]-4-(4-methoxy-2,3-dimethylbenzyl)-2-piperazinone](/img/structure/B6053924.png)

![3-(5-bromo-2-furyl)-5-{5-[(4-chlorophenoxy)methyl]-2-furyl}-1,2,4-oxadiazole](/img/structure/B6053935.png)
![6-chloro-2-oxo-N-[1-(tetrahydro-2-furanyl)ethyl]-2H-chromene-3-carboxamide](/img/structure/B6053938.png)
![8-bromo-N-[2-(4-morpholinyl)ethyl]-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6053957.png)

![N-({5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]cyclopropanamine](/img/structure/B6053964.png)
![9-methyl-5-(2-thienyl)-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinoline](/img/structure/B6053973.png)
![2-amino-4-{3-methoxy-4-[(4-methoxyphenoxy)methyl]phenyl}-5,6,7,8-tetrahydro-3-quinolinecarbonitrile](/img/structure/B6053980.png)
![2-{1-(2-ethoxybenzyl)-4-[4-(methylthio)benzyl]-2-piperazinyl}ethanol](/img/structure/B6053985.png)
![2-[(4-isobutyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B6053998.png)
![[3-(3-phenylpropyl)-1-(5-quinolinylmethyl)-3-piperidinyl]methanol](/img/structure/B6054012.png)
![2-[1-(2-fluoro-4-methoxybenzyl)-4-(4-methoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6054020.png)
![2-[3-benzyl-3-(hydroxymethyl)-1-piperidinyl]-2-oxo-1-phenylethanone](/img/structure/B6054027.png)